molecular formula C22H24ClN3O4 B2412679 N1-(2-chlorophenyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235002-66-0

N1-(2-chlorophenyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2412679
CAS No.: 1235002-66-0
M. Wt: 429.9
InChI Key: FUYKNMACMZLKKM-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H24ClN3O4 and its molecular weight is 429.9. The purity is usually 95%.
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Scientific Research Applications

HIV-1 Neutralization Enhancement

The compound N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556) has been investigated for its ability to block the interaction between HIV-1 gp120 and its receptor CD4. Research demonstrated that NBD-556 enhances the binding of anti-gp120 monoclonal antibodies towards envelope (Env) protein, similar to the effects of soluble CD4 (sCD4). This enhancement could potentially lead to the development of novel therapeutic approaches against HIV-1 by facilitating greater neutralization efficacy of existing antibodies (Yoshimura et al., 2010).

Cannabinoid Receptor Interaction

Compounds structurally related to N1-(2-chlorophenyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide have been studied for their interaction with cannabinoid receptors. One such study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) explored its role as a potent and selective antagonist of the CB1 cannabinoid receptor. This research contributes to the understanding of molecular interactions with the CB1 receptor, which could inform the development of new drugs targeting cannabinoid-related disorders (Shim et al., 2002).

Oxidative Degradation of Environmental Contaminants

Research into the electrochemical degradation of chlorophenoxy herbicides using boron-doped diamond electrodes has shown promising results for environmental cleanup. Compounds with chlorophenyl groups, similar to the one in the query, were efficiently broken down, highlighting the potential of advanced oxidation processes in treating persistent organic pollutants in water (Brillas et al., 2004).

Molecular Docking and Anticancer Activity

Another study focused on the synthesis and molecular docking of novel compounds incorporating chlorophenyl and related moieties for potential anticancer and antimicrobial applications. This research underscores the relevance of such compounds in drug discovery, providing insights into their binding affinities and mechanisms of action against specific biological targets (Katariya et al., 2021).

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4/c23-18-8-4-5-9-19(18)25-22(29)21(28)24-14-16-10-12-26(13-11-16)20(27)15-30-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H,24,28)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYKNMACMZLKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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